![molecular formula C24H15N3O12 B11708674 Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)
Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate is a complex organic compound characterized by its nitro functional groups and ester linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate typically involves the esterification of 3-nitrobenzene-1,2-dicarboxylic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with additional nitro or halogen groups.
科学的研究の応用
Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro groups.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biochemical pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester linkages can undergo hydrolysis. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications .
類似化合物との比較
Similar Compounds
Bis(2,4-dinitrophenyl) oxalate: Known for its chemiluminescent properties.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Used as a plasticizer in various industrial applications.
特性
分子式 |
C24H15N3O12 |
|---|---|
分子量 |
537.4 g/mol |
IUPAC名 |
bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H15N3O12/c28-20(14-4-8-16(9-5-14)25(32)33)12-38-23(30)18-2-1-3-19(27(36)37)22(18)24(31)39-13-21(29)15-6-10-17(11-7-15)26(34)35/h1-11H,12-13H2 |
InChIキー |
GXDGMMYBZUTFOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11708593.png)

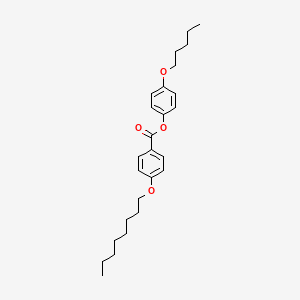
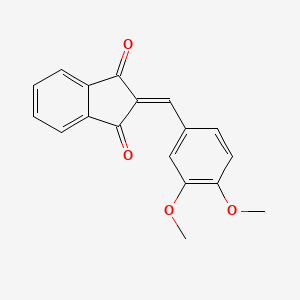
![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708607.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11708611.png)
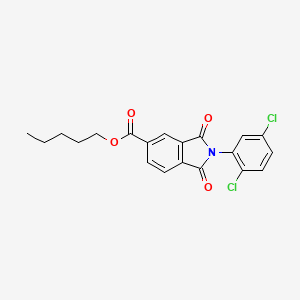
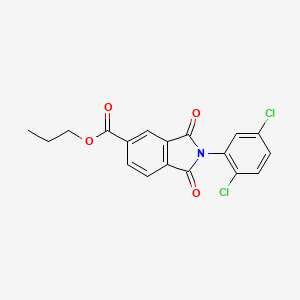
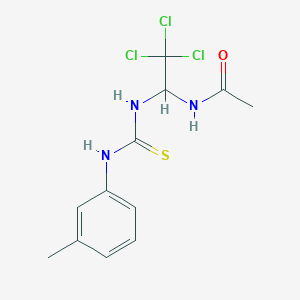
![6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708661.png)
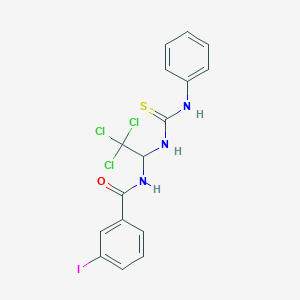
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708670.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708682.png)
